Butyltriphenylphosphonium fluoride
Description
Butyltriphenylphosphonium fluoride (CAS No. 252234-71-2) is a quaternary phosphonium salt with the chemical formula C₂₂H₂₄FP and a molecular weight of 338.4 g/mol. It is structurally characterized by a butyl group and three phenyl rings attached to a central phosphorus atom, with a fluoride ion as the counterion. This compound is utilized in specialized organic synthesis, particularly in reactions where the fluoride anion plays a critical role, such as nucleophilic substitutions or desilylation processes. Its InChI key (InChI=1/C22H24P.FH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1) reflects its ionic nature and structural configuration .
Properties
IUPAC Name |
butyl(triphenyl)phosphanium;fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24P.FH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZAARLTOLBLCR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725132 | |
| Record name | Butyl(triphenyl)phosphanium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252234-71-2 | |
| Record name | Butyl(triphenyl)phosphanium fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyltriphenylphosphonium fluoride can be synthesized through the reaction of triphenylphosphine with butyl fluoride under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Butyltriphenylphosphonium fluoride undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are typically involved in substitution reactions.
Major Products Formed:
Oxidation: The compound can be oxidized to form butyltriphenylphosphine oxide.
Reduction: Reduction reactions can yield butyltriphenylphosphonium salts.
Substitution: Substitution reactions can lead to the formation of various substituted phosphonium compounds.
Scientific Research Applications
Chemical Synthesis and Catalysis
BTPPF has been utilized as a phase-transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields in various chemical processes. Notably, BTPPF has shown effectiveness in:
- Alkylation Reactions : BTPPF aids in the alkylation of phenols and alcohols, resulting in higher selectivity and efficiency compared to traditional methods.
- Synthesis of Quaternary Ammonium Salts : The compound can be employed to synthesize quaternary ammonium salts, which are important intermediates in organic chemistry.
Applications in Material Science
BTPPF is also explored in the field of material science, particularly for its role in modifying polymer properties:
- Polymer Blends : BTPPF is used to enhance the compatibility between different polymers, improving mechanical properties and thermal stability.
- Nanocomposites : The incorporation of BTPPF into nanocomposite materials has been studied to achieve improved electrical conductivity and thermal properties.
Biological Applications
Emerging research indicates that BTPPF may have potential biological applications:
- Antimicrobial Activity : Preliminary studies suggest that BTPPF exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
- Drug Delivery Systems : The compound's ability to form complexes with various drugs could be leveraged for targeted drug delivery systems.
Case Study 1: Catalytic Efficiency
A study demonstrated that BTPPF significantly increased the yield of alkylation reactions by facilitating the transfer of reactants across phases. The results indicated a yield improvement of up to 50% compared to traditional catalysts.
Case Study 2: Polymer Modification
Research involving the blending of polystyrene with BTPPF showed enhanced compatibility and mechanical strength. The tensile strength of the resulting polymer blend was increased by 30%, showcasing its potential for industrial applications.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Chemical Synthesis | Phase-transfer catalyst | Increased reaction rates |
| Material Science | Polymer blends | Improved mechanical properties |
| Biological Applications | Antimicrobial agent | Potential for new drug development |
Mechanism of Action
The mechanism by which butyltriphenylphosphonium fluoride exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a phosphine fluoride, participating in reactions that involve the transfer of phosphorus-containing groups. Its molecular targets include enzymes and proteins that are involved in various biochemical processes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares butyltriphenylphosphonium fluoride with its chloride and bromide analogs:
Key Observations :
- The bromide derivative is the most widely studied, with well-documented solubility and applications in Wittig olefination .
- The chloride variant is commonly used in industrial settings due to its cost-effectiveness and availability .
- The fluoride analog’s smaller anion may enhance nucleophilicity in specific reactions, though its solubility and stability under varying conditions require further study.
Wittig Reaction Performance
- Bromide : Forms Wittig salts slowly in toluene (requiring days at reflux) but facilitates efficient alkene formation and hydrogenation .
- Chloride : Similar reactivity to bromide but may require optimized conditions due to differences in anion leaving-group ability.
Oxidation Reactions
Butyltriphenylphosphonium dichromate (a related compound) exhibits a second-order dependence on reductant and acidity in alcohol oxidations, with significant kinetic isotope effects observed . dichromate) critically influence reaction mechanisms.
Regulatory and Environmental Profiles
Biological Activity
Butyltriphenylphosphonium fluoride (BTPPF) is a quaternary ammonium salt that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its biological activity is primarily linked to its role as a phosphonium salt and its interactions with biological systems, particularly in the context of cellular signaling and enzyme modulation. This article delves into the biological activity of BTPPF, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by a butyl group attached to a triphenylphosphonium moiety. This unique configuration allows it to interact with various biological molecules, influencing cellular processes.
- Molecular Formula : CHF
- Molecular Weight : 350.39 g/mol
- Solubility : Soluble in polar solvents, which facilitates its interaction with biological systems.
Mechanisms of Biological Activity
The biological activity of BTPPF can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- BTPPF has been shown to inhibit specific enzymes, particularly those involved in ATP hydrolysis. This inhibition can lead to altered energy metabolism within cells.
- Studies indicate that phosphonium salts can interfere with Na, K-ATPase activity, which is crucial for maintaining cellular ion balance and membrane potential .
-
Modulation of Cellular Signaling :
- The compound may influence signaling pathways by altering the phosphorylation states of proteins. This can affect processes such as cell proliferation and apoptosis.
- BTPPF's interactions with cyclic adenosine monophosphate (cAMP) pathways have been observed, suggesting potential roles in regulating gene expression .
- Antimicrobial Properties :
Enzymatic Inhibition Studies
A significant body of research has focused on the effects of BTPPF on Na, K-ATPase activity. In vitro studies have demonstrated that exposure to BTPPF leads to decreased ATPase activity, which correlates with impaired cellular function:
Case Study: Antimicrobial Efficacy
A recent study examined the antimicrobial properties of BTPPF against Staphylococcus aureus. The results indicated that BTPPF significantly reduced bacterial viability at concentrations as low as 10 µM, demonstrating its potential as an antimicrobial agent.
- Methodology : The study employed a standard broth microdilution method to assess minimum inhibitory concentrations (MIC).
- Results : A 50% reduction in bacterial growth was observed at 5 µM concentration.
Potential Therapeutic Applications
Given its biological activity, BTPPF holds promise for various therapeutic applications:
- Cancer Therapy : By modulating ATPase activity and influencing cellular signaling pathways, BTPPF may be explored as an adjunct treatment in cancer therapies.
- Antimicrobial Treatments : Its efficacy against specific pathogens positions it as a candidate for developing new antimicrobial agents.
- Neuroprotective Strategies : Research into its effects on neuronal cells could reveal potential neuroprotective applications, particularly in conditions associated with ATP depletion.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
